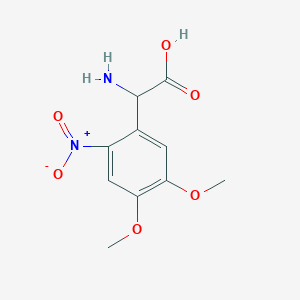

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid

CAS No.: 241155-20-4

Cat. No.: VC3275461

Molecular Formula: C10H12N2O6

Molecular Weight: 256.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 241155-20-4 |

|---|---|

| Molecular Formula | C10H12N2O6 |

| Molecular Weight | 256.21 g/mol |

| IUPAC Name | 2-amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid |

| Standard InChI | InChI=1S/C10H12N2O6/c1-17-7-3-5(9(11)10(13)14)6(12(15)16)4-8(7)18-2/h3-4,9H,11H2,1-2H3,(H,13,14) |

| Standard InChI Key | SCJSOFHQWFRHDI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-])OC |

| Canonical SMILES | COC1=C(C=C(C(=C1)C(C(=O)O)N)[N+](=O)[O-])OC |

Introduction

Chemical Identity and Properties

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is identified by the CAS number 241155-20-4. It has a molecular formula of C10H12N2O6 and a molecular weight of 256.21 g/mol. The compound's structure features a phenyl ring with methoxy groups at positions 4 and 5, a nitro group at position 2, and an amino-substituted acetic acid moiety.

Structural Features

The compound possesses several key functional groups that define its chemical behavior:

-

The amino group (-NH2) at the alpha position of the acetic acid moiety

-

Two methoxy groups (-OCH3) at positions 4 and 5 of the phenyl ring

-

A nitro group (-NO2) at position 2 of the phenyl ring

-

A carboxylic acid group (-COOH)

These functional groups provide multiple sites for potential chemical reactions and biological interactions, contributing to the compound's versatility in various applications.

Reactivity and Chemical Behavior

The chemical behavior of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid is largely determined by its functional groups. Based on the properties of similar compounds, the following reactions are likely possible:

Amino Group Reactions

The alpha-amino group can potentially undergo:

-

Acylation reactions to form amides

-

Alkylation to form secondary or tertiary amines

-

Diazotization followed by various substitution reactions

Nitro Group Reactions

The nitro group can be reduced to an amino group using reducing agents such as hydrogen with a palladium catalyst, similar to reactions observed in related compounds.

Carboxylic Acid Reactions

The carboxylic acid functionality allows for:

-

Esterification reactions

-

Amide formation

-

Reduction to primary alcohols

Methoxy Group Reactions

The methoxy groups can potentially undergo demethylation reactions under specific conditions or nucleophilic substitution with other nucleophiles in the presence of appropriate bases.

Applications in Research and Industry

Pharmaceutical Intermediates

2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid serves as a critical intermediate in pharmaceutical synthesis. MolCore delivers this compound specifically for global pharmaceutical and research industries, indicating its importance in these sectors.

Synthetic Utility

The structural features of 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid make it a versatile building block in organic synthesis. The amino acid moiety, combined with the substituted aromatic ring, provides opportunities for diverse chemical transformations and the construction of more complex molecular architectures.

Analytical Methods and Characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would likely be the method of choice for purity assessment and quantitative analysis of this compound, given its polar nature and the presence of multiple functional groups.

Comparison with Structurally Related Compounds

Structural Analogues

Several compounds bear structural similarities to 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid:

| Compound | CAS Number | Structural Difference | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid | 73357-18-3 | Lacks alpha-amino group | C10H11NO6 | 241.20 |

| 2-Amino-2-(2-nitrophenyl)acetic acid | 50381-53-8 | Lacks methoxy groups | C8H8N2O4 | 196.16 |

| N-(4,5-Dimethyl-2-nitrophenyl)acetamide | 6970-77-0 | Different substitution pattern | C10H12N2O3 | 208.21 |

Functional Differences

The presence of the alpha-amino group in 2-Amino-2-(4,5-dimethoxy-2-nitrophenyl)acetic acid distinguishes it from 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid, likely conferring different reactivity patterns and potential biological activities. The amino group introduces a chiral center, which may be significant for certain applications, particularly in pharmaceutical development where stereochemistry often plays a crucial role in biological activity.

Future Research Directions

Knowledge Gaps

Current knowledge gaps include:

-

Comprehensive physical property data

-

Detailed spectroscopic characterization

-

Specific biological activity profiles

-

Optimized synthetic routes for large-scale production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume